(3-Chloro-2-methoxyphenyl)methanamine
Description
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(3-chloro-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3 |
InChI Key |
GOKUYYRVEVIVSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methoxyphenyl)methanamine typically involves the following steps:
Nitration: The starting material, 3-chloro-2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Amination: The final step involves the conversion of the intermediate to this compound through amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines with various functional groups.
Scientific Research Applications
(3-Chloro-2-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Chloro-Methoxyphenyl Methanamines
Table 1: Structural and Physicochemical Comparison
Key Observations :
Ethylamine and Thienylmethylamine Derivatives
Table 2: Functional Group Variations
Key Observations :
- Chain Length : Ethylamine derivatives (e.g., 2-(3-Chloro-2-methoxyphenyl)ethanamine) exhibit higher flexibility and membrane permeability compared to methanamines, enhancing bioavailability in neurological targets .
- Thiophene Hybrids : The addition of a thienylmethyl group (e.g., in the antimalarial candidate from ) introduces sulfur-based interactions, improving binding affinity to parasitic enzymes .
Table 3: Hazard Profiles
Biological Activity
(3-Chloro-2-methoxyphenyl)methanamine, also known as 3-Chloro-2-methoxyphenylmethanamine, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chloro group at the third position and a methoxy group at the second position of the phenyl ring, which contributes to its unique reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In a study assessing its effects on cancer cell lines, this compound demonstrated moderate cytotoxicity against several types of cancer cells, including leukemia and breast cancer lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| Leukemia | 15 | Moderate |
| Breast Cancer | 20 | Moderate |
| Lung Cancer | 25 | Low |
| Colon Cancer | 30 | Low |
The mechanism of action in cancer cells may involve apoptosis induction and inhibition of cell proliferation through interaction with specific cellular receptors or enzymes.
The biological activity of this compound is attributed to its ability to bind to various molecular targets within cells. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Receptor Modulation : It can interact with receptor sites, altering signal transduction pathways that regulate cell growth and apoptosis.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) demonstrated that this compound effectively reduced the viability of Staphylococcus aureus in culture. The minimum inhibitory concentration (MIC) was determined to be 10 µg/mL.
- Case Study on Anticancer Activity : In a study by Johnson et al. (2024), the compound was tested against a panel of cancer cell lines using the National Cancer Institute's protocols. The findings indicated selective cytotoxicity towards leukemia cells, supporting further investigation into its potential as an anticancer agent.
Q & A
Q. What are the key synthetic routes for (3-Chloro-2-methoxyphenyl)methanamine?
Synthesis typically involves sequential functionalization of the benzene ring. For example:
- Electrophilic substitution : Introduce chloro and methoxy groups using Lewis acids (e.g., AlCl₃) under controlled conditions (0–5°C, neutral pH) to avoid side reactions like over-chlorination .
- Reductive amination : React 3-chloro-2-methoxybenzaldehyde with methylamine followed by catalytic hydrogenation (H₂/Pd-C) to yield the primary amine . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How should researchers characterize this compound spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.8–3.9 ppm). The amine proton may appear as a broad singlet (δ 1.5–2.5 ppm) but is often exchanged in D₂O .
- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹) and C–O (methoxy) vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (MW: 171.63 g/mol) via ESI-MS or GC-MS .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Demethylation : Occurs under strongly acidic conditions. Mitigate by maintaining neutral pH during synthesis .
- Oxidation of the amine : Prevent by using inert atmospheres (N₂/Ar) and avoiding strong oxidizers during workup .
- Impurities from incomplete substitution : Monitor reaction progress via TLC and optimize catalyst loading (e.g., 10 mol% AlCl₃) .
Q. What solvent systems are optimal for recrystallizing this compound?
Use ethanol/water (7:3 v/v) or dichloromethane/hexane (1:2) for high-purity crystals. Slow cooling (2°C/min) enhances crystal formation .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives of this compound?
- Catalyst optimization : Screen transition-metal catalysts (e.g., CuI for Ullmann couplings) to enhance cross-coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining >85% yield .
- Table : Yield optimization under varying conditions:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 25 | 24 | 62 |
| FeCl₃ | 50 | 12 | 78 |
| Microwave (no catalyst) | 120 | 0.5 | 88 |
Q. How to resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize bioassays (e.g., fixed pH 7.4, 37°C) and use internal controls (e.g., reference inhibitors) .
- Impurity effects : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 2-Amino-N-(3-chloro-2-methoxyphenyl)benzamide) to isolate functional group contributions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A). Key interactions include H-bonding with the methoxy group and π-π stacking of the chlorophenyl ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How to design stability studies for long-term storage?
- Conditions : Test degradation at 4°C (short-term) vs. -20°C (long-term) under N₂.
- Analytical methods : Monitor via HPLC every 3 months. Degradation products (e.g., oxidized amines) appear as new peaks at Rt = 8.2–8.5 min .
- Recommendation : Store in amber vials with desiccants to prevent photolysis and hydrolysis .
Q. What strategies optimize enantiomeric resolution for chiral derivatives?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (α > 1.5) .
- Kinetic resolution : Employ lipase-catalyzed acylations (e.g., CAL-B) to achieve >90% ee .
Q. How does the chloro-methoxy substitution pattern influence electronic properties?
- Hammett analysis : The electron-withdrawing chloro group (σₚ = 0.23) and electron-donating methoxy group (σₚ = -0.27) create a polarized aromatic system, enhancing electrophilic reactivity at the 4-position .
- DFT calculations : HOMO density localized on the amine group supports nucleophilic behavior in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
